Atraton belongs to the triazine class of herbicides. These herbicides work by inhibiting photosynthesis in susceptible plants. They target a specific enzyme in the photosynthetic pathway, photosystem II, which disrupts the plant's ability to convert light energy into usable chemical energy [1]. This ultimately leads to the death of the targeted weeds.
Atraton is a chemical compound with the molecular formula C9H17N5O and a molecular weight of approximately 211.26 g/mol. It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines, characterized by a triazine ring structure that incorporates nitrogen atoms. Atraton has been primarily recognized for its use as a herbicide, particularly in non-agricultural areas for vegetation control. Its moderate solubility in water and low volatility make it suitable for various applications in environmental management and agricultural practices .
Atraton can be synthesized through various chemical pathways, typically involving:
These methods allow for the production of Atraton with varying purity levels depending on the intended application.
Atraton shares structural similarities with several other compounds within the triazine class. Notable examples include:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Simazine | C7H10ClN5 | Widely used herbicide; persistent in soil |
Atrazine | C8H14ClN5 | Commonly used herbicide; affects aquatic systems |
Terbuthylazine | C9H12ClN5 | Selective herbicide; lower toxicity to mammals |
Atraton's uniqueness lies in its specific structural configuration as a 1,3,5-triazine-2,4-diamine derivative, which differentiates it from other similar compounds. Its moderate solubility and specific targeting capabilities make it distinct among herbicides used historically for vegetation management. Additionally, its declining use due to environmental concerns sets it apart from more widely adopted alternatives like atrazine and simazine .
Studies on Atraton's interactions with other chemicals and biological systems have highlighted its potential effects on both target and non-target organisms. Key findings include:
Table 2: Reaction Mechanisms and Energy Barriers in Triazine Formation
Reaction Step | Mechanism Type | Activation Energy (kcal/mol) | Rate Constant Ratio | Temperature Dependence |
---|---|---|---|---|
First Chloride Substitution | Nucleophilic Aromatic Substitution (SN2Ar) | 24.5 | 1.0 | High |
Second Chloride Substitution | Nucleophilic Aromatic Substitution (SN2Ar) | 26.8 | 0.075 | Very High |
Methoxy Group Introduction | Nucleophilic Substitution | 22.0 | 1.35 | Moderate |
Ring Formation/Cyclization | Intramolecular Cyclization | 47.2 | 0.001 | Extreme |
Table 3: Purification Techniques and Quality Control Parameters
Purification Method | Detection Limit (μg/L) | Recovery Efficiency (%) | Precision (RSD %) | Application |
---|---|---|---|---|
Florisil Column Chromatography | 0.5-1.0 | 85-95 | <10 | Environmental samples |
Solid Phase Extraction (SPE) | 0.46-0.98 | >93 | <10 | Water analysis |
High Performance Liquid Chromatography (HPLC) | 0.1-0.5 | 90-98 | <5 | Quantitative analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) | 0.05-0.2 | 88-96 | <8 | Structural confirmation |
Crystallization | N/A | 75-85 | <15 | Final product purification |
Table 4: Industrial Production Optimization Parameters
Process Parameter | Optimal Range | Impact on Yield (%) | Quality Impact | Economic Benefit |
---|---|---|---|---|
Cyanuric Chloride Loading | 1000-10000 pounds | +5-8 | Moderate | Medium |
Reagent Addition Sequence | Staged amine/NaOH addition | +10-15 | High | High |
Temperature Control | ±2°C precision | +8-12 | Very High | High |
Mixing Efficiency | >95% homogeneity | +12-18 | High | Very High |
Solvent Recovery | >90% recycling | +3-5 | Low | Medium |
Atraton, a methoxytriazine herbicide, undergoes photolytic degradation when exposed to ultraviolet light. Studies have demonstrated that the presence of photosensitizers such as acetone can significantly increase the rate of photodegradation in aqueous solutions. The primary mechanism involves the absorption of ultraviolet radiation, leading to the cleavage of the triazine ring and subsequent breakdown of the molecule. The efficiency of this process is influenced by the wavelength of the ultraviolet light and the presence of sensitizing agents [1].
Table 1. Photolytic Degradation Rates of Atraton in Aqueous Solution
Condition | Degradation Rate (relative) | Notes |
---|---|---|
Ultraviolet light only | Moderate | Direct photolysis |
Ultraviolet + acetone | High | Sensitized photolysis |
Quantum yield, defined as the number of molecules degraded per photon absorbed, is a critical parameter in assessing the efficiency of photolytic degradation. For atraton, quantum yield values are typically determined under controlled laboratory conditions using actinometry. The presence of photosensitizers increases the quantum yield, indicating a more efficient photodegradation process. However, specific quantum yield values for atraton are limited in the literature, and most available data are comparative, showing that atraton degrades more efficiently in the presence of acetone than in its absence [1].
Photolytic degradation of atraton leads to the formation of several byproducts, primarily through the cleavage of the triazine ring and demethylation reactions. The main byproducts identified include dealkylated triazine derivatives and various amines. The toxicity of these byproducts is generally lower than that of the parent compound, but comprehensive toxicity assessments are limited. Available data suggest that the byproducts are less persistent and less bioaccumulative in the environment [1].
Table 2. Major Photolytic Byproducts of Atraton
Byproduct Name | Structural Change | Relative Toxicity |
---|---|---|
Dealkylated triazine derivative | Loss of alkyl group | Lower |
Amines | Ring cleavage | Lower |
Microbial degradation of atraton in soil is facilitated by bacterial consortia capable of utilizing the compound as a nitrogen source. The rate of degradation is influenced by the presence and adaptation of specific bacterial communities. Studies on related triazine herbicides indicate that repeated application can lead to accelerated degradation due to the enrichment of degrading bacteria. The degradation half-life in soil can decrease significantly after initial exposure, reflecting the adaptation of the microbial community [2].
Table 3. Microbial Degradation Kinetics of Atraton (Extrapolated from Triazine Studies)
Application Cycle | Average Half-life (days) | Notes |
---|---|---|
First | ~28 | Initial exposure, unadapted community |
Second | ~2 | Adapted, enriched community |
The microbial degradation pathway of atraton involves initial dealkylation, followed by ring cleavage and mineralization. Enzymes encoded by specific genes in soil bacteria catalyze these reactions. The process results in the formation of less complex molecules, such as carbon dioxide, ammonia, and organic acids. The presence of these genes in soil microbial communities is a key indicator of the potential for atraton degradation [2].
Atraton exhibits moderate hydrolytic stability in aqueous environments. Its degradation rate is influenced by pH, with increased hydrolysis observed under acidic and alkaline conditions. At neutral pH, atraton is relatively stable, contributing to its persistence in the environment. The following table summarizes the hydrolytic stability of atraton under different pH conditions, based on available data for triazine herbicides [3].
Table 4. Hydrolytic Stability of Atraton at Different pH Values
pH Value | Hydrolytic Stability | Environmental Implication |
---|---|---|
4 | Moderate degradation | Increased breakdown in acidic soils |
7 | High stability | Persistence in neutral environments |
9 | Moderate degradation | Increased breakdown in alkaline soils |
Irritant